molecular formula C27H36N4O5S B1150358 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide

カタログ番号: B1150358
分子量: 528.7 g/mol
InChIキー: LHGUZCKPFXXVPV-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(1S)-1-(1-Ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide is a synthetic small molecule characterized by a 2-methylindole core linked to a piperidine ring substituted with an ethylsulfonyl group. The indole moiety is further functionalized with a carboxamide group connected to a 4-methoxy-6-methyl-2-oxo-1H-pyridin-3-ylmethyl substituent . This compound was synthesized via multi-step reactions involving reductive amination, nucleophilic substitutions, and purification by silica gel chromatography, achieving >95% purity as confirmed by LC-MS and NMR .

特性

分子式

C27H36N4O5S

分子量

528.7 g/mol

IUPAC名

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide

InChI

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m0/s1

InChIキー

LHGUZCKPFXXVPV-SFHVURJKSA-N

異性体SMILES

CCS(=O)(=O)N1CCC(CC1)[C@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

正規SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

同義語

(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide involves several steps, including the formation of key intermediates and the use of chiral resolution techniques to obtain the desired enantiomer. The synthetic route typically starts with the preparation of a racemic mixture, followed by separation of the enantiomers using chiral chromatography or crystallization methods .

Industrial Production Methods

Industrial production of 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce simpler, reduced forms of the compound .

科学的研究の応用

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide has a wide range of scientific research applications, including:

作用機序

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide exerts its effects by inhibiting the catalytic activity of EZH2, which is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3). This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and induction of cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the active site of EZH2, preventing its interaction with histone substrates .

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, primarily differing in substituents on the piperidine ring and adjacent functional groups. Below is a detailed comparison based on synthetic derivatives and their properties:

Structural Modifications and Physicochemical Properties

Compound Name Piperidine Substituent Key Modifications Molecular Weight (g/mol) LC-MS [M+H]+ LogP (Predicted) References
Target Compound 1-Ethylsulfonyl Ethylsulfonyl group 541.64 Not reported <5 (inferred)
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (Compound 2) Unsubstituted piperidine Lack of sulfonyl group 451.54 451 ~3.2
(R)-1-(1-(1-Isobutyrylpiperidin-4-yl)ethyl)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide (Compound 4) Isobutyryl Lipophilic acyl group 521.66 Not reported ~4.8
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(3,3,3-trifluoropropyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (Compound 9) 3,3,3-Trifluoropropyl Fluorinated alkyl chain 567.62 515 ~4.5
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,3,3-tetrafluoropropyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (Compound 11) 2,2,3,3-Tetrafluoropropyl Increased fluorination 585.61 Not reported ~4.7

Key Observations:

  • Ethylsulfonyl vs. Unsubstituted Piperidine (Compound 2): The ethylsulfonyl group in the target compound likely improves solubility and target engagement through hydrogen bonding or dipole interactions, whereas Compound 2 lacks this moiety, resulting in lower molecular weight and reduced polarity .
  • Fluorinated Derivatives (Compounds 9, 11): Fluorination enhances metabolic stability and lipophilicity, as seen in Compounds 9 and 11, which exhibit higher predicted LogP values compared to the target compound. However, excessive fluorination may reduce bioavailability due to increased hydrophobicity .

Activity Cliffs and SAR Insights

  • acyl groups) can drastically alter activity, emphasizing the need for systematic SAR studies .

生物活性

The compound 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide , with a CAS Registry Number of 1450655-76-1 , is an indole-based derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H36N4O5SC_{27}H_{36}N_{4}O_{5}S, with a molecular weight of approximately 528.66 g/mol . The structure features a complex arrangement that includes an indole core, a piperidine ring, and a pyridine moiety, which may contribute to its pharmacological properties.

Research indicates that compounds similar to this indole derivative often exhibit biological activities through several mechanisms:

  • Inhibition of Tyrosine Kinases : Many indole derivatives target receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The compound's structural features suggest potential interactions with various RTKs, including the epidermal growth factor receptor (EGFR) .
  • Apoptosis Induction : Studies have shown that certain derivatives can activate apoptotic pathways by modulating caspase activity, leading to increased cancer cell death .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity against breast cancer models .

Efficacy in Cancer Cell Lines

A comprehensive evaluation of the compound's cytotoxic effects was conducted using the MTT assay across different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (ER+ Breast)19.3Inhibition of estrogen receptor signaling
MDA-MB-468 (TNBC)6.57EGFR inhibition and apoptosis induction

The compound exhibited particularly potent activity against the MDA-MB-468 triple-negative breast cancer cell line, outperforming standard treatments like gefitinib .

Case Study 1: Inhibition of EGFR

In a study focusing on new derivatives targeting EGFR, it was found that compounds similar to the one discussed demonstrated superior binding affinity and cytotoxicity compared to traditional inhibitors. The study utilized docking studies to confirm binding interactions and assessed anti-proliferative properties in vitro, revealing promising results for future therapeutic applications .

Case Study 2: Combination Therapy Synergy

Another study explored the potential for combination therapies involving this compound and existing chemotherapeutic agents. Results indicated a synergistic effect when used alongside gefitinib, enhancing overall efficacy against resistant cancer cell lines . This suggests that the compound could be an essential component in developing more effective cancer treatment regimens.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。